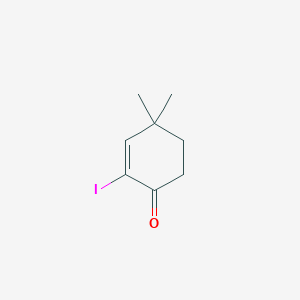

2-Iodo-4,4-dimethylcyclohex-2-enone

Description

Strategic Significance of α-Functionalized Enones as Synthons

α-Functionalized enones, including their halogenated variants, are highly strategic synthons in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The strategic value of these enones lies in their predictable reactivity. The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack (conjugate addition), while the carbonyl carbon itself is electrophilic. The introduction of a halogen at the α-position adds another layer of reactivity, allowing for substitution reactions or participation in various cross-coupling reactions. This multi-faceted reactivity allows for the sequential and controlled formation of new chemical bonds, which is a cornerstone of complex molecule synthesis. nih.gov These compounds are valuable intermediates for creating bioactive heterocycles and analogs of natural products. organic-chemistry.org

Overview of Vinylic Halides in Cross-Coupling Chemistry

Vinylic halides are organic compounds in which a halogen atom is directly attached to a carbon-carbon double bond. They are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings all readily employ vinylic halides. numberanalytics.com In these reactions, a palladium or nickel catalyst typically facilitates the coupling of the vinylic halide with an organometallic reagent. numberanalytics.com The nature of the halogen is crucial, with the reactivity order generally being I > Br > Cl > F. The carbon-iodine bond is the weakest, making vinylic iodides the most reactive substrates in many cases, often allowing for milder reaction conditions and lower catalyst loadings. wisc.edunih.gov This high reactivity makes compounds like 2-iodo-4,4-dimethylcyclohex-2-enone particularly useful in these powerful synthetic transformations.

Historical Context of Cyclohexenone Chemistry and its Evolution

The chemistry of cyclohexenones is a mature yet continually evolving field within organic chemistry. The parent compound, cyclohexenone, is a versatile intermediate used in the synthesis of a wide array of products, from pharmaceuticals to fragrances. wikipedia.orgwikiwand.com Historically, methods for synthesizing cyclohexenones involved multi-step procedures from readily available starting materials. wikipedia.org For instance, early syntheses of cyclohexanone, a precursor to cyclohexenone, date back to the late 19th century. wikipedia.orgworldofmolecules.com Over the years, more efficient and selective methods have been developed, including industrial processes based on the catalytic oxidation of cyclohexene (B86901). wikipedia.org The functionalization of the cyclohexenone core, particularly at the α- and β-positions, has been a major focus of research. The development of reactions like the Michael addition and Robinson annulation greatly expanded the utility of cyclohexenones as building blocks. wikipedia.orgwikiwand.com The introduction of a halogen, as in this compound, represents a further refinement, providing chemists with a highly versatile and reactive handle for modern synthetic applications like cross-coupling reactions.

Chemical and Physical Properties of this compound

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁IO nih.govlookchem.com |

| Molecular Weight | 250.08 g/mol nih.govcymitquimica.com |

| CAS Number | 157952-85-7 lookchem.com |

| IUPAC Name | 2-iodo-4,4-dimethylcyclohex-2-en-1-one nih.gov |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its distinct reactive sites. The iodine atom, being a good leaving group, can be displaced by various nucleophiles in substitution reactions. Furthermore, its presence enhances the electrophilicity of the α,β-unsaturated carbonyl system.

Key reactions involving this compound include:

Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in reactions like the Suzuki-Miyaura coupling, where the iodine is replaced by an organic group from a boronic acid derivative.

Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol.

Conjugate Addition: The β-carbon of the enone system is susceptible to attack by nucleophiles.

The synthesis of this compound is typically achieved through the iodination of its precursor, 4,4-dimethylcyclohex-2-enone. A common method involves reacting the enone with iodine in the presence of an oxidizing agent.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,4-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIUYNQBWWXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 4,4 Dimethylcyclohex 2 Enone

Direct Iodination Strategies for Enone Systems

Direct iodination stands as the most common and studied approach for synthesizing α-iodo enones. These strategies focus on activating an iodine source to react specifically at the electron-rich α-position of the enone.

The regioselective synthesis of α-iodinated α,β-unsaturated carbonyl compounds is crucial as these molecules serve as valuable intermediates in organic synthesis. thieme-connect.com The challenge lies in directing the iodination to the α-carbon exclusively. A widely employed approach, first developed by the Johnson group, utilizes pyridine (B92270) as a catalyst and co-solvent. thieme-connect.comresearchgate.net The proposed mechanism for this reaction follows a Baylis-Hillman type pathway, which accounts for the observed regioselectivity. thieme-connect.com

Subsequent optimizations have led to more efficient protocols. A significant improvement involves the use of tertiary amine catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidine (B89598) in an aqueous tetrahydrofuran (B95107) (THF) solvent system. thieme-connect.com This method demonstrates complete regioselectivity, yielding only the α-iodinated product without the formation of hydroiodination byproducts. thieme-connect.com The presence of a base, such as potassium carbonate, is essential to neutralize the hydrogen iodide (HI) generated in situ, which drives the reaction toward completion. thieme-connect.com

The success of the direct iodination of enones is profoundly influenced by the choice of reagents, catalysts, solvents, and other reaction parameters.

Reagents: Molecular iodine (I₂) is the most common iodine source. thieme-connect.com Its electrophilicity is enhanced by the presence of a nucleophilic catalyst. Alternative iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). The use of iodine in conjunction with an oxidizing agent like hydrogen peroxide represents another effective method.

Catalysts (Pyridine and DMAP): The catalyst is critical for activating the enone system. While pyridine is effective, it often requires long reaction times or high catalyst loading for satisfactory conversion. thieme-connect.com 4-dimethylaminopyridine (DMAP) has proven to be a superior catalyst. thieme-connect.com In a comparative study using cyclohex-2-enone as a substrate, a reaction catalyzed by 0.2 equivalents of DMAP in aqueous THF reached full conversion in just two hours. thieme-connect.com In contrast, the same reaction catalyzed by pyridine achieved only 33% conversion after 5.5 hours. thieme-connect.com The higher catalytic activity of DMAP is attributed to its greater nucleophilicity, which more effectively initiates the Baylis-Hillman type mechanism. thieme-connect.comresearchgate.net

Reaction Conditions: The solvent system plays a pivotal role. Reactions run in purely organic solvents like carbon tetrachloride show little to no product formation. thieme-connect.com However, the use of a mixed solvent system, particularly a 1:1 mixture of water and THF, significantly enhances reaction rates and yields. thieme-connect.com The addition of an inorganic base like potassium carbonate (K₂CO₃) is also crucial for neutralizing the HI byproduct, preventing reversible reactions and driving the equilibrium towards the desired product. thieme-connect.com Reaction temperatures are typically controlled between 0–25°C to minimize side reactions.

The following table summarizes the findings from a study on the iodination of cyclohex-2-enone, a close structural analog of 4,4-dimethylcyclohex-2-enone, highlighting the influence of different conditions.

Table 1: Influence of Reaction Conditions on the Iodination of Cyclohex-2-enone Data adapted from a study on cyclohex-2-enone, illustrating principles applicable to 4,4-dimethylcyclohex-2-enone. thieme-connect.com

| Catalyst (0.2 eq.) | Base (1.2 eq.) | Solvent System (1:1) | Time (h) | Conversion (%) |

| DMAP | K₂CO₃ | H₂O-THF | 2 | 100 |

| Pyridine | K₂CO₃ | H₂O-THF | 5.5 | 33 |

| DMAP | K₂CO₃ | H₂O | 24 | Sluggish |

| DMAP | None | H₂O-THF | 24 | Incomplete |

| None | K₂CO₃ | H₂O-THF | 24 | 0 |

Alternative Synthetic Routes to the Iodinated Cyclohexenone Scaffold

While direct α-iodination of the enone is the most prevalent method, alternative strategies exist. One indirect approach involves the iodination of α-silyl enones, a method developed by the Negishi group. thieme-connect.com This pathway provides a different means to access the target structure, potentially offering advantages for substrates that are sensitive to the conditions of direct iodination.

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification of the final product, 2-Iodo-4,4-dimethylcyclohex-2-enone, and its precursors is critical for obtaining material of high purity. The progress of the synthesis is typically monitored by thin-layer chromatography (TLC).

The most common method for purifying the crude product is column chromatography. wikipedia.org Silica gel is used as the stationary phase, and a gradient of hexane (B92381) and ethyl acetate (B1210297) serves as the mobile phase (eluent). This technique effectively separates the desired iodinated enone from unreacted starting material and non-polar byproducts.

For solid products, recrystallization is another powerful purification technique. wikipedia.orgmasterorganicchemistry.com This involves dissolving the crude material in a minimal amount of a hot solvent in which the compound has high solubility, and then allowing it to cool slowly. masterorganicchemistry.com As the solution cools, the solubility decreases, and pure crystals of the product form, leaving impurities behind in the solvent. wikipedia.org

For volatile liquid intermediates, such as the 4,4-dimethylcyclohex-2-enone starting material, fractional distillation, often under reduced pressure (vacuum distillation), is an effective purification method. masterorganicchemistry.com This separates compounds based on differences in their boiling points. masterorganicchemistry.com

Elucidation of Reactivity Profiles and Transformation Pathways of 2 Iodo 4,4 Dimethylcyclohex 2 Enone

Carbon-Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov The vinyl iodide in 2-Iodo-4,4-dimethylcyclohex-2-enone is a suitable electrophile for such transformations.

The Sonogashira coupling reaction is a widely used method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, such as at room temperature and in aqueous media. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkyne substituent at the C2 position. This transformation is valuable for the synthesis of enyne and enediyne moieties, which are important components of many natural products. libretexts.org The general scheme for the Sonogashira coupling of this compound is depicted below.

Scheme 1: Sonogashira Coupling of this compound

The reactivity of the vinyl iodide in this compound is generally high, allowing the coupling to proceed under standard Sonogashira conditions. The choice of palladium catalyst, copper source, base, and solvent can be optimized to maximize the yield of the desired alkynylated product. In some cases, copper-free Sonogashira protocols can also be employed. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is instrumental in forming carbon-carbon bonds to create conjugated systems like biaryls, styrenes, and conjugated dienes. libretexts.org While specific studies on this compound are not extensively detailed in the provided search results, the reactivity can be inferred from analogous systems like 2-iodo-2-cyclohexen-1-one.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, this reaction would enable the introduction of various aryl or vinyl groups at the C2 position, significantly expanding its synthetic utility.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Organoboron Reagent (R-B(OH)₂) | Product (R-) | Potential Application |

| 1 | Phenylboronic acid | Phenyl | Synthesis of aryl-substituted cyclohexenones |

| 2 | Vinylboronic acid | Vinyl | Formation of conjugated diene systems |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of electron-rich aryl groups |

| 4 | 3-Thienylboronic acid | 3-Thienyl | Synthesis of heteroaryl-substituted compounds |

This powerful C-C bond-forming reaction has been successfully applied to a wide array of substrates, including those with steric hindrance, and is known for its functional group tolerance. mdpi.comnih.gov

Beyond Sonogashira and Suzuki-Miyaura couplings, other palladium-catalyzed reactions can be envisioned for this compound. For instance, the Heck reaction could be utilized to introduce alkenyl groups. Additionally, palladium-catalyzed carbonylative couplings could potentially be employed to introduce a carbonyl group at the C2 position. The development of novel palladium-catalyzed transformations continues to expand the synthetic chemist's toolbox for modifying molecules like this compound. nih.govrsc.org

Copper-Mediated/Catalyzed Transformations

Copper-based reagents and catalysts offer a distinct reactivity profile compared to palladium, particularly in the realm of allylic substitutions.

While this compound itself is a vinyl iodide, its derivatives or related structures can undergo copper-mediated allylic substitution reactions. For instance, the corresponding allylic alcohol or its derivatives could be substrates for such transformations. uni-muenchen.de Copper(I)-mediated allylic substitutions often proceed with high regio- and stereoselectivity. uni-muenchen.denih.gov

In these reactions, an organocopper reagent attacks an allylic electrophile. The regioselectivity (SN2 vs. SN2') and stereoselectivity (syn vs. anti) are influenced by various factors, including the nature of the organocopper reagent, the leaving group on the allylic substrate, and the reaction conditions. nih.gov For example, the use of more stable and cheaper 2,6-difluorobenzoates as leaving groups can lead to high enantiomeric excess in SN2' reactions. uni-muenchen.de

Table 2: Factors Influencing Regio- and Stereoselectivity in Copper-Mediated Allylic Substitutions

| Factor | Influence on Selectivity | Reference |

| Organocopper Reagent | Can dictate SN2 vs. SN2' pathway. | nih.gov |

| Leaving Group | Affects reaction rate and can influence stereochemical outcome. | uni-muenchen.de |

| Solvent | Can impact the stability and reactivity of the copper reagent. | nih.gov |

| Additives (e.g., ZnCl₂) | Can switch the regioselectivity towards SN2' substitution. | nih.gov |

These copper-mediated reactions provide a powerful method for the construction of chiral centers and complex molecular frameworks, which would be applicable to derivatives of this compound designed to undergo allylic substitution.

Conjugate Addition Reactions (1,4-Additions) to the Enone System (informed by parent enone reactivity)

The α,β-unsaturated carbonyl system in this compound is a classic Michael acceptor. The presence of the iodine atom at the 2-position further enhances the electrophilicity of the β-carbon, making the compound highly susceptible to conjugate addition by nucleophiles. This reaction, also known as a Michael or 1,4-addition, is a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

In contrast to 1,2-addition where a nucleophile attacks the carbonyl carbon directly, 1,4-addition involves an attack at the β-carbon of the enone system. This pathway is generally favored by "soft" nucleophiles, a concept rationalized by Hard/Soft Acid/Base (HSAB) theory. The β-carbon is a softer electrophilic site compared to the harder carbonyl carbon. libretexts.org The initial addition of the nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during workup) to yield the 1,4-adduct. The final step involves tautomerization of the enol form to the more stable keto form. libretexts.orglibretexts.org

Common soft nucleophiles that participate in Michael additions include cuprates (Gilman reagents), enolates, malonates, and certain heteroatom nucleophiles like thiols and amines. libretexts.orgyoutube.com For instance, the reaction of an enone with a dialkylcuprate is a highly reliable method for forming a new carbon-carbon bond at the β-position. Similarly, the addition of an enolate to an enone, the classic Michael reaction, results in the formation of a 1,5-dicarbonyl compound, a valuable precursor for further cyclization reactions like the Robinson annulation. libretexts.orglibretexts.org

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Product Type |

| Dialkylcuprate (R₂CuLi) | α,β-Unsaturated Ketone | β-Alkylated Ketone |

| Enolate Ion | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Diethyl Malonate | α,β-Unsaturated Ketone | Diethyl 2-(3-oxocyclohexyl)malonate derivative |

| Thiol (RSH) | α,β-Unsaturated Ketone | β-Thioether Ketone |

Radical Reactions and Carboiodination Approaches

The carbon-iodine bond in this compound is significantly weaker than corresponding C-Br or C-Cl bonds, making it an excellent precursor for radical-based transformations. These reactions typically proceed via homolytic cleavage of the C-I bond, which can be initiated by heat, light (photolysis), or a radical initiator.

A notable application is the intramolecular radical cyclization of α-iodo enones, which can be initiated through a photoinduced electron transfer (PET) process. rsc.orgrsc.org In such a reaction, an iodoenone bearing a tethered π-system (like an alkyne or alkene) can undergo cyclization. The process is often mediated by an amine, like triethylamine, which, upon photoexcitation, transfers an electron to the enone system. This generates a radical anion, which then expels the iodide ion to form a vinyl radical. The vinyl radical can subsequently add to the intramolecular π-system, leading to the formation of a new ring. This strategy provides a powerful method for constructing bicyclic and other complex molecular architectures.

General steps in a radical chain reaction include:

Initiation: Formation of initial radicals, for example, by splitting a weak bond with light. youtube.comyoutube.com

Propagation: A radical reacts with a stable molecule to form a new bond and another radical, which continues the chain. youtube.comyoutube.com

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. youtube.com

The stability of the radical intermediates is crucial, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. youtube.com In the case of this compound, the initial radical would form at an sp²-hybridized carbon, and its subsequent reactivity would be governed by the specific reaction conditions and the presence of other functional groups.

Carbon-Heteroatom Bond Forming Reactions

The iodine atom attached to the sp²-hybridized carbon of the enone system is a reactive site for nucleophilic substitution. Although vinylic substitutions are generally more difficult than those on sp³ carbons, the presence of the activating carbonyl group facilitates these reactions. The iodine atom in this compound can be displaced by various nucleophiles, providing a direct route to a wide range of functionalized cyclohexenone derivatives.

Typical nucleophiles for this transformation include:

Amines (R₂NH): Leading to the formation of 2-aminocyclohexenone derivatives.

Thiols (RSH): Yielding 2-(alkylthio)cyclohexenones. The corresponding thiolate anions (RS⁻) are particularly effective nucleophiles. youtube.com

Alkoxides (RO⁻): Resulting in the synthesis of 2-alkoxycyclohexenones.

These reactions likely proceed through a conjugate addition-elimination mechanism. The nucleophile first attacks the β-carbon (a 1,4-addition) to form an enolate intermediate. Subsequent reformation of the carbon-carbon double bond then expels the iodide ion, resulting in the net substitution of iodine. This pathway is often favored over direct attack at the carbon bearing the iodine.

Building upon the principles of nucleophilic substitution and conjugate addition, sulfur nucleophiles can be used to introduce sulfur-containing moieties into the cyclohexenone ring. Thiolate anions, generated by deprotonating a thiol with a base, are excellent soft nucleophiles that readily add to the β-position of enones. youtube.com In the case of this compound, this initial conjugate addition could be followed by the elimination of iodide to yield a 2-(alkylthio) derivative, as described above.

More complex transformations, analogous to those seen with other vinyl sulfides, can also be envisioned. For example, the synthesis of sulfur-containing heterocycles can be achieved through the reaction of unsaturated sulfides with an oxidizing agent to form α,β-unsaturated thiocarbenium ions. nih.gov These electrophilic intermediates can then be trapped by internal nucleophiles to forge new rings. While this specific reaction with this compound is not explicitly documented, the underlying principles suggest that a sulfur atom, once introduced onto the ring, could serve as a handle for further cyclization reactions. The sulfur atom itself can exist in various oxidation states (sulfide, sulfoxide, sulfone), each imparting distinct reactivity and allowing for a diverse range of subsequent chemical manipulations. youtube.com

Chemoselective Reductions and Oxidations

The presence of multiple reducible and oxidizable sites in this compound—namely the ketone, the alkene, and the carbon-iodine bond—makes chemoselectivity a key consideration in its transformations.

For reduction, the primary goal is often the selective reduction of the ketone to a secondary alcohol without affecting the other functional groups. Standard hydride reagents exhibit different levels of reactivity. libretexts.org

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent capable of reducing aldehydes and ketones. It is generally chemoselective, leaving the carbon-carbon double bond and the vinyl iodide moiety intact under standard conditions. libretexts.orgyoutube.com

Lithium aluminum hydride (LiAlH₄): This is a much stronger and less selective reducing agent. It will readily reduce the ketone and may also lead to the reduction of the carbon-iodine bond or even the double bond. libretexts.org

| Reagent | Reactivity | Selectivity for Ketone Reduction |

| Sodium Borohydride (NaBH₄) | Mild | High; reduces ketone, leaves C=C and C-I intact. |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Low; reduces ketone, may also reduce C=C and C-I. |

| Luche Reduction (NaBH₄, CeCl₃) | Mild | Very High; excellent for reducing enones to allylic alcohols. |

Conversely, the cyclohexenone ring is a substrate for oxidation, specifically dehydrogenative aromatization to form a phenol (B47542) derivative. Iodine itself can promote such oxidative aromatization reactions. rsc.org This transformation converts the six-membered ring into a more stable aromatic system. Given the structure of this compound, an oxidative process could potentially lead to the formation of an iodinated dimethyl phenol, a valuable synthetic intermediate.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and designing new synthetic routes.

Conjugate Addition: The mechanism involves the nucleophilic attack at the β-carbon, which is the terminus of the conjugated π-system. This forms a resonance-stabilized enolate anion where the negative charge is delocalized onto the α-carbon and the carbonyl oxygen. libretexts.orglibretexts.org The geometry of this intermediate and the subsequent protonation step determine the stereochemical outcome of the reaction.

Radical Reactions: Photoinduced radical reactions of iodoenones proceed via a complex mechanism involving electron transfer. rsc.org The initial step is the formation of a radical anion, followed by the loss of an iodide ion to generate a vinyl radical. The regioselectivity and stereoselectivity of subsequent cyclization or intermolecular reactions are governed by the stability of the radical intermediates and the transition states involved.

Iodine-Mediated Reactions: In reactions where iodine or hypervalent iodine reagents are involved, the mechanism can be intricate. Computational studies on related systems suggest that iodine can promote the enolization of ketones and that iodonium (B1229267) intermediates can function as effective Lewis acids, activating the carbonyl group. nih.govresearchgate.net In nucleophilic substitution reactions on the vinyl iodide, an addition-elimination mechanism passing through an enolate intermediate is a highly plausible pathway. The haloform reaction provides a mechanistic parallel, where a base-promoted enolate formation is the key initial step, followed by nucleophilic attack on a halogen. youtube.com The ambident nature of the enolate intermediate, having nucleophilic character at both the α-carbon and the oxygen, is a central feature of its reactivity. libretexts.orglibretexts.org

Spectroscopic Probing of Intermediates and Transition States (e.g., NMR for aggregation)

The study of short-lived intermediates and the aggregation state of reagents in solution is crucial for understanding the reaction pathways of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for this purpose. Techniques such as NMR diffusion measurements, Heteronuclear Overhauser Effect (HOE), and Nuclear Overhauser Effect (NOE) spectroscopy provide detailed insights into the size, structure, and association of molecules in solution. acs.org

In the context of reactions with organocuprates, such as lithium dimethylcuprate (Me₂CuLi), the degree of aggregation of the cuprate (B13416276) reagent is a key determinant of its reactivity. acs.org These reagents are known to exist as complex aggregates, and their structure can be significantly influenced by the solvent and the presence of salts like lithium iodide (LiI), which is a co-product in their formation. youtube.com

For instance, studies on the similar compound 4,4-dimethylcyclohex-2-enone have utilized advanced NMR techniques to probe the structure of the reacting cuprate. acs.org Rapid-injection NMR has been employed to observe the formation of transient π-complexes between the enone and the cuprate reagent. nih.gov In these studies, both ¹H and ¹³C NMR are used to assign the structures of these fleeting intermediates. nih.govresearchgate.net By measuring the rates of formation of these π-complexes, researchers can gain valuable insights into the initial steps of the conjugate addition mechanism. researchgate.net

The following table summarizes the NMR techniques used to study the aggregation and intermediate formation in reactions relevant to this compound.

| NMR Technique | Information Gained | Relevance to Reactivity |

| Diffusion-Ordered Spectroscopy (DOSY) | Provides information on the diffusion coefficients of species, which relates to their size and aggregation state. | Helps determine whether the active reagent is a monomer, dimer, or higher-order oligomer. |

| ¹H-¹H Nuclear Overhauser Effect (NOE) | Reveals through-space proximity of protons, helping to elucidate the 3D structure of aggregates and complexes. | Can show how the cuprate and enone substrate associate prior to reaction. acs.org |

| ¹H-⁷Li Heteronuclear Overhauser Effect (HOE) | Shows the spatial relationship between lithium ions and the organocuprate structure. | Elucidates the role and position of lithium salts within the reactive aggregate. acs.org |

| Rapid-Injection NMR | Allows for the observation and characterization of short-lived reaction intermediates, such as π-complexes. nih.govresearchgate.net | Provides direct evidence for proposed intermediates on the reaction pathway. |

These spectroscopic methods have demonstrated that the structure of the organocuprate is not static but exists in a dynamic equilibrium between different aggregated forms, which can be perturbed by the reaction conditions.

Kinetic Studies for Reaction Rate and Order Determination

Kinetic studies are essential for quantifying the reactivity of this compound and determining the order of its reactions with various nucleophiles. By measuring how the reaction rate changes with the concentration of reactants, one can deduce the reaction mechanism and the composition of the rate-determining transition state.

In the context of the 1,4-addition of organocuprates to the related 4,4-dimethylcyclohex-2-enone, kinetic measurements have revealed a complex dependence on the reaction conditions. acs.org A key finding is the significant impact of additives on the reaction rate. For example, the rate of conjugate addition of an iododialkylcuprate (Me₂CuLi·LiI) is markedly accelerated by the addition of specific amounts of tetrahydrofuran (B95107) (THF). acs.org

This acceleration suggests that the additive plays a direct role in the rate-determining step, likely by modifying the structure of the cuprate aggregate to form a more reactive species. The kinetic data from such an experiment can be used to determine the reaction order with respect to the enone, the cuprate, and the additive.

The table below illustrates hypothetical kinetic data, showing the effect of an additive on the initial reaction rate.

| Entry | [Enone] (mol/L) | [Cuprate] (mol/L) | [Additive] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.0 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.0 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.0 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.1 | 5.8 x 10⁻⁵ |

Analysis of such data would indicate that the reaction is first order in both the enone and the cuprate in the absence of the additive. However, the dramatic rate increase in the presence of the additive points to a change in the reaction pathway or the nature of the reactive species.

Influence of Solvent and Additives on Reactivity and Aggregation (e.g., THF in cuprate reactions)

The reaction environment, defined by the solvent and the presence of additives, exerts a profound influence on the reactivity of this compound and its reaction partners. This is particularly true for reactions involving organometallic reagents like organocuprates, whose aggregation state is highly sensitive to the coordinating ability of the solvent. acs.orguni-muenchen.de

The choice of an ethereal solvent, such as diethyl ether (DEE) or tetrahydrofuran (THF), is critical. While DEE is a less coordinating solvent, THF can actively participate in the reaction by coordinating to the lithium ions present in the cuprate aggregate. acs.org This coordination can lead to the disaggregation of large, less reactive oligomeric cuprate structures into smaller, more reactive species. acs.org

A detailed study on the 1,4-addition of Me₂CuLi·LiI to 4,4-dimethylcyclohex-2-enone in diethyl ether demonstrated that the addition of THF has a pronounced, non-linear effect on the reaction rate. The reactivity is significantly enhanced upon the addition of specific amounts of THF. acs.org Spectroscopic investigations using the NMR techniques described in section 3.4.1 revealed the structural basis for this rate enhancement. THF was found to separate small salt units (LiI) from the cuprate aggregate. acs.org This disaggregation exposes a more reactive cuprate core, leading to an acceleration of the conjugate addition.

In contrast, the reactivity of a cyano-Gilman cuprate (Me₂CuLi·LiCN) continuously decreases with the addition of THF. acs.org In this case, THF disaggregates the oligomeric structures of the cyanocuprate, but the core structures remain intact with the salt attached, leading to a decrease in reactivity. acs.org

This highlights that the influence of an additive like THF is not universal but depends on the specific composition of the organometallic reagent. For synthetic chemists facing challenges with reactions of iododialkylcuprates, the judicious addition of small quantities of THF can be a useful strategy to enhance reactivity. acs.org

The following table summarizes the observed effects of THF on cuprate systems relevant to reactions with the enone.

| Cuprate System | Solvent System | Effect of THF Addition | Structural Interpretation |

| Me₂CuLi·LiI | Diethyl Ether | Pronounced rate acceleration | THF separates LiI salt units from the cuprate aggregate, increasing reactivity. acs.org |

| Me₂CuLi·LiCN | Diethyl Ether | Continuous rate decrease | THF disaggregates cuprate oligomers, but core structures with attached salt remain, reducing reactivity. acs.org |

These findings underscore the importance of carefully controlling the reaction environment to steer the reactivity and achieve desired outcomes in transformations involving this compound.

Advanced Spectroscopic and Analytical Methodologies in Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Iodo-4,4-dimethylcyclohex-2-enone in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C1) is readily identified by its significant downfield shift (typically >190 ppm). The olefinic carbons (C2 and C3) also have characteristic shifts, with the carbon bearing the iodine (C2) being significantly influenced by the heavy atom effect.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the stereochemistry and preferred conformation of the cyclohexenone ring. windows.net By measuring through-space interactions between protons, it is possible to deduce their spatial proximity. For instance, irradiation of one of the C4-methyl groups and observing an NOE enhancement on specific ring protons can help establish their relative orientation. This is crucial for defining the conformation of the six-membered ring, which can adopt various forms such as a sofa or a twist-boat conformation. windows.netnih.gov The magnitude of coupling constants between adjacent protons, obtained from high-resolution ¹H NMR spectra, can also provide valuable information about the dihedral angles and thus the ring conformation, governed by the Karplus equation.

A related compound, 2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one, was found to adopt a sofa conformation in the solid state. nih.gov While not the exact same molecule, this provides a plausible model for the conformational preferences of the this compound ring system.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures. chemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~195-200 |

| C2 (=CI) | - | ~100-110 |

| C3 (=CH) | ~7.0-7.5 | ~150-160 |

| C4 (C(CH₃)₂) | - | ~35-40 |

| C5 (CH₂) | ~2.5-2.7 | ~30-35 |

| C6 (CH₂) | ~1.9-2.1 | ~30-35 |

| C4-CH₃ | ~1.2-1.4 (two singlets) | ~25-30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula, C₈H₁₁IO. The calculated exact mass of this compound is 250.079 g/mol . lookchem.comcymitquimica.com

In addition to providing the precise molecular mass, mass spectrometry offers insights into the molecule's structure through analysis of its fragmentation pattern. Under electron ionization (EI), the molecule can undergo various fragmentation pathways. Common fragmentations for this type of compound might include the loss of the iodine atom, the loss of a methyl group, or the cleavage of the cyclohexenone ring. The observation of a prominent molecular ion peak (M⁺) at m/z 264 has been reported. It is important to note that this reported value may correspond to a different isotope or adduct, as the calculated monoisotopic mass is approximately 250.08 g/mol .

The fragmentation data can be used to confirm the presence of specific structural motifs within the molecule. For example, the loss of a fragment with a mass corresponding to an iodine atom (127 amu) would strongly support the proposed structure.

| Ion | m/z (Predicted) | Identity |

| [C₈H₁₁IO]⁺ | ~250.08 | Molecular Ion (M⁺) |

| [C₈H₁₁O]⁺ | ~123.08 | [M-I]⁺ |

| [C₇H₈IO]⁺ | ~234.96 | [M-CH₃]⁺ |

| [C₇H₈O]⁺ | ~108.06 | [M-I-CH₃]⁺ |

Note: The observed m/z values in an actual spectrum may differ slightly due to instrumental variations.

X-ray Crystallography for Solid-State Structure Elucidation and Bond Parameter Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the cyclohexenone ring. It would also provide precise measurements of the C-I, C=O, and C=C bond lengths, as well as the bond angles within the ring. This data is invaluable for understanding the steric and electronic effects of the iodo and dimethyl substituents on the ring's geometry.

In a closely related structure, 2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one, X-ray analysis showed the cyclohexene (B86901) ring adopting a sofa conformation. nih.gov This study also revealed details about intramolecular interactions, such as hydrogen bonding. nih.gov Such information is crucial for understanding how these molecules pack in the solid state and can influence their physical properties.

A hypothetical set of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~10.5 |

| b (Å) | ~12.0 |

| c (Å) | ~7.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | ~945 |

| Z | 4 |

Note: These are hypothetical data points for illustrative purposes.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the compound from impurities. By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp peak corresponding to the pure compound can be obtained. The area under this peak is proportional to the concentration, allowing for quantitative analysis of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and byproducts in a sample. As the components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of even minor components in a mixture.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex reaction mixtures.

For instance, in the synthesis of this compound, HPLC or LC-MS can be used to monitor the disappearance of the starting material (4,4-dimethylcyclohex-2-enone) and the appearance of the product. This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize the yield and purity of the desired product. An accelerated stability study using HPLC can also be employed to assess the degradation of the compound over time under various conditions.

| Technique | Application | Typical Parameters |

| HPLC | Purity assessment, quantitative analysis | Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at a specific wavelength |

| LC-MS | Impurity identification, reaction monitoring | Column: C18, Mobile Phase: Acetonitrile/Water with formic acid, Detection: MS (ESI positive/negative) |

| UPLC | High-throughput analysis, improved resolution | Column: Sub-2 µm particle size, Mobile Phase: Similar to HPLC, Detection: UV and/or MS |

Computational Chemistry and Theoretical Studies on 2 Iodo 4,4 Dimethylcyclohex 2 Enone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 2-Iodo-4,4-dimethylcyclohex-2-enone, DFT calculations can provide valuable insights into its reactivity, which is largely governed by the interplay of the electron-withdrawing iodo group and the conjugated enone system.

The presence of the iodine atom at the C2 position is expected to significantly influence the electronic properties of the molecule. As a large and polarizable halogen, iodine can participate in various non-covalent interactions and also modulates the electron density of the cyclohexenone ring. The α,β-unsaturated carbonyl system is inherently electrophilic, and the iodine substituent is anticipated to further enhance the electrophilicity at the β-carbon (C3), making it more susceptible to nucleophilic attack.

DFT calculations would typically focus on optimizing the ground state geometry of the molecule and calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would visually represent the regions of electron richness and deficiency. For this compound, the MEP surface would likely show a region of positive electrostatic potential around the carbonyl carbon and the β-carbon, indicating their electrophilic nature. The iodine atom, being electronegative, would also influence the charge distribution.

Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can provide a detailed picture of charge distribution and bonding interactions. By calculating the natural atomic charges, we can quantify the electron deficiency at specific atomic sites, further confirming the reactive centers of the molecule.

Below is a hypothetical data table summarizing the kind of results one would expect from DFT calculations on this compound, based on known chemical principles and data from similar compounds.

| Calculated Property | Expected Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Indicates a molecule that is not easily oxidized. |

| LUMO Energy | Low | Indicates a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity compared to the non-iodinated parent compound. |

| Natural Atomic Charge on C3 (β-carbon) | Positive | Confirms this position as a primary site for nucleophilic attack (Michael addition). |

| Natural Atomic Charge on Carbonyl Carbon | Highly positive | Indicates this as another key electrophilic site. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

The six-membered ring of this compound is not planar and can adopt several conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of flexible molecules over time, providing insights into their dynamic behavior and the relative stability of different conformers.

The cyclohexenone ring typically adopts a half-chair or a sofa conformation. In the case of this compound, the presence of the sp²-hybridized carbons of the double bond and the carbonyl group flattens a portion of the ring. The gem-dimethyl group at the C4 position significantly influences the conformational preferences. These bulky methyl groups will tend to occupy positions that minimize steric strain.

MD simulations can be used to sample the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. These simulations would likely reveal that the cyclohexenone ring exists in a dynamic equilibrium between different conformers.

An important aspect to consider is the orientation of the iodo substituent. It can be either in an axial-like or an equatorial-like position relative to the mean plane of the ring. In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in cyclohexanones and their derivatives, the situation can be more complex. For 2-halocyclohexanones, it has been observed that the axial conformation can be surprisingly stable or even more stable than the equatorial one. This is often attributed to the minimization of dipole-dipole repulsions between the C-X and C=O bonds and the avoidance of eclipsing interactions between the halogen and adjacent equatorial hydrogens.

An MD simulation of this compound would likely explore the chair-like and boat-like transition states for ring inversion and provide the relative populations of the different stable conformers at a given temperature.

A representative data table from such a study might look as follows:

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature | Predicted Population at 298 K (%) |

|---|---|---|---|

| Axial-Iodo (Sofa) | 0.0 | Iodine atom in an axial-like position. | ~60% |

| Equatorial-Iodo (Sofa) | ~0.5 - 1.5 | Iodine atom in an equatorial-like position. | ~40% |

| Twist-Boat | > 5.0 | Transition state for ring inversion. | <1% |

Note: The values in this table are illustrative and based on trends observed in similar halocyclohexanone systems.

Mechanistic Insights via Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the transition states, intermediates, and the most favorable reaction pathways.

Given its structure, this compound is a versatile substrate for various organic transformations. Computational studies could provide mechanistic clarity on several key reaction types:

Nucleophilic Addition Reactions: The enone moiety is a classic Michael acceptor. Computational modeling could be used to study the addition of various nucleophiles to the β-carbon. By calculating the activation energies for different modes of attack (e.g., direct vs. conjugate addition) and considering the role of the solvent, a deeper understanding of the reaction's regioselectivity and stereoselectivity can be achieved.

Substitution Reactions: The iodine atom is a good leaving group, making the C2 position susceptible to nucleophilic substitution. Computational modeling could help to distinguish between different possible mechanisms, such as an addition-elimination pathway or a direct Sₙ2' type substitution.

Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the catalyst, ligands, and the substrate in determining the reaction's efficiency and outcome.

For instance, a computational study on a hypothetical Suzuki coupling reaction could involve the following steps:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the free energy profile of the catalytic cycle.

Identification of the rate-determining step.

A simplified representation of the kind of data that could be generated is shown in the table below for a generic nucleophilic addition reaction.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Change (kcal/mol) |

|---|---|---|---|

| Nucleophile Attack (TS1) | Formation of the C-Nu bond at the β-carbon. | 10-15 | -5 to -10 (formation of intermediate) |

| Protonation (TS2) | Protonation of the resulting enolate. | Low (often diffusion-controlled) | Exergonic |

Note: The energy values are hypothetical and would vary depending on the specific nucleophile and reaction conditions.

Emerging Research Frontiers and Future Prospects for 2 Iodo 4,4 Dimethylcyclohex 2 Enone

Development of Sustainable and Green Catalytic Systems for Enhanced Efficiency

The development of sustainable and environmentally benign catalytic systems is a paramount goal in modern chemistry. For reactions involving 2-Iodo-4,4-dimethylcyclohex-2-enone, research is gravitating towards minimizing waste, reducing energy consumption, and replacing hazardous reagents with greener alternatives. The focus lies in enhancing the efficiency of its synthesis and subsequent transformations through innovative catalytic approaches.

One promising avenue is the use of iodine-based catalysts, which present a greener alternative to many transition-metal-catalyzed processes. achemblock.com These systems can facilitate a range of oxidative transformations under mild conditions, often using common and environmentally friendly oxidants like hydrogen peroxide. achemblock.com The application of such catalytic systems to the synthesis of this compound and its derivatives can significantly improve the sustainability profile of these processes.

Furthermore, the reactivity of the vinyl iodide moiety in this compound makes it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future research will likely focus on developing catalytic systems for these reactions that employ earth-abundant metals or even metal-free conditions, further enhancing their green credentials.

Table 1: Comparison of Catalytic Systems for Transformations of Halogenated Enones

| Catalytic System | Transformation | Key Advantages | Potential Application for this compound |

| Iodine/H₂O₂ | Oxidative Cycloetherification | Metal-free, uses a green oxidant. achemblock.com | Synthesis of novel oxygen-containing heterocyclic structures. |

| Pd/Ag₂O | Suzuki Coupling | High efficiency under mild conditions. orgsyn.org | Carbon-carbon bond formation at the 2-position. |

| Metal-free Borylation | Borylative Coupling | Avoids transition metals, stereospecific. matrix-fine-chemicals.com | Introduction of a versatile boronic ester group. |

Integration into Photoredox Catalysis and Electrochemistry for Novel Functionalization

Photoredox catalysis and electrochemistry are powerful tools for accessing novel chemical reactivity by leveraging single-electron transfer (SET) processes. beilstein-journals.orgsigmaaldrich.com The integration of this compound into these fields opens up a plethora of possibilities for its functionalization.

The vinyl iodide group is a key handle for photoredox-catalyzed transformations. mdpi.com Upon irradiation with visible light in the presence of a suitable photocatalyst, the carbon-iodine bond can be homolytically cleaved to generate a vinyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions that are often difficult to achieve through traditional thermal methods. For instance, the vinyl radical derived from this compound could be trapped by various radical acceptors to forge new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com

Electrochemistry offers a complementary, reagent-free approach to generate reactive intermediates. nih.gov By applying an electrical potential, the vinyl iodide moiety can be reduced to a vinyl radical or a vinyl anion, or the enone system can be targeted for reduction or oxidation. This controlled generation of reactive species allows for a wide range of functionalization reactions. For example, electrochemical methods could be employed for the reductive coupling of this compound with various electrophiles.

Table 2: Potential Photoredox and Electrochemical Reactions of this compound

| Method | Proposed Transformation | Reactive Intermediate | Potential Product Class |

| Photoredox Catalysis | Decarboxylative Vinylation | Vinyl Radical | Substituted Alkenes |

| Photoredox Catalysis | Amino-vinylation | Vinyl Radical | Enamines |

| Electrochemistry | Reductive Coupling with CO₂ | Vinyl Anion/Radical | α,β-Unsaturated Carboxylic Acids |

| Electrochemistry | Intramolecular Cyclization | Radical Anion | Bicyclic Ketones |

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, or continuous processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. The synthesis and transformation of this compound are well-suited for this technology.

The synthesis of α-halo ketones, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous flow systems. nih.gov These processes often allow for the safe handling of hazardous reagents and the telescoping of multiple reaction steps into a single, continuous operation, thereby increasing efficiency and reducing waste. nih.gov

Future research will likely focus on developing a fully continuous process for the synthesis of this compound, starting from readily available precursors like 4,4-dimethylcyclohexenone. Furthermore, the subsequent functionalization of the iodinated enone through various coupling and substitution reactions could also be integrated into a continuous flow setup. This would enable the on-demand synthesis of a diverse library of derivatives for applications in medicinal chemistry and materials science.

Development of Asymmetric Transformations Leveraging the Enone Stereocenter

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for the development of pharmaceuticals. While this compound itself is achiral, its enone functionality provides a key site for introducing stereocenters through asymmetric catalysis.

Future research is expected to focus on the development of catalytic asymmetric transformations where the enone system of this compound acts as the prochiral substrate. For example, asymmetric conjugate addition of various nucleophiles to the enone would generate a new stereocenter at the β-position. The steric bulk of the gem-dimethyl group at the 4-position could play a crucial role in influencing the stereochemical outcome of such reactions.

Another promising area is the development of asymmetric Diels-Alder reactions where this compound or a derivative acts as the dienophile. The stereoselectivity of these reactions could be controlled through the use of chiral Lewis acid catalysts, leading to the formation of complex polycyclic structures with multiple stereocenters.

Exploration of Multicomponent and Cascade Reactions Utilizing the Iodinated Enone Structure

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. chemspider.com These reactions are characterized by their high atom economy and operational simplicity. The unique combination of a vinyl iodide and an enone in this compound makes it an ideal platform for the design of novel MCRs and cascade processes.

The vinyl iodide moiety can serve as a linchpin in palladium-catalyzed multicomponent reactions, where it can sequentially react with different partners to build molecular complexity. For example, a three-component reaction involving this compound, an alkyne, and a nucleophile could lead to the rapid synthesis of highly functionalized cyclic systems.

Cascade reactions initiated by the formation of a radical at the vinyl iodide position are also a fertile ground for future research. This initial radical could trigger a series of intramolecular cyclizations or intermolecular additions, leading to the formation of intricate polycyclic architectures. The enone functionality can also participate in these cascades, either as a radical acceptor or by influencing the reactivity of subsequent intermediates.

Table 3: Potential Multicomponent and Cascade Reactions

| Reaction Type | Key Reactants | Potential Product Scaffold |

| Multicomponent Reaction | This compound, Alkyne, Amine | Fused Nitrogen Heterocycles |

| Radical Cascade | This compound, Alkene | Bicyclic Carbon Skeletons |

| Anionic Cascade | This compound, Organometallic Reagent | Spirocyclic Compounds |

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Iodo-4,4-dimethylcyclohex-2-enone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via electrophilic iodination of 4,4-dimethylcyclohex-2-enone. Common iodinating agents include N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) or iodine monochloride (ICl). Optimize by varying solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and stoichiometry (1.1–1.5 eq NIS). Monitor via TLC and purify using column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>75%) are achievable with slow reagent addition to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the enone structure (δ ~5.8 ppm for α,β-unsaturated ketone protons; carbonyl carbon at ~200 ppm). Iodo substituents cause deshielding in adjacent carbons.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 264 (C8H11IO).

- X-ray Crystallography (if crystalline): Resolve steric effects from dimethyl and iodo groups. Data should align with PubChem deposition standards (e.g., InChI key validation) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity data for reactions involving this compound?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic attack at iodine vs. carbonyl).

- Validate with kinetic isotope effects (KIEs) or isotopic labeling (e.g., 13C at carbonyl).

- Address discrepancies by cross-referencing computational results with experimental NMR kinetics (e.g., variable-temperature studies) .

Q. What experimental strategies can elucidate the mechanism of cross-coupling reactions involving this compound?

- Methodology :

- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species.

- Steric Maps : Analyze steric hindrance from dimethyl groups using molecular modeling (e.g., Spartan) to predict coupling efficiency with Pd catalysts .

Q. How should researchers analyze conflicting data on the compound’s stability under varying storage conditions?

- Methodology :

- Design a accelerated stability study (40–60°C, 75% RH) with HPLC purity checks at intervals (0, 7, 14 days).

- Statistically compare degradation rates (ANOVA, p < 0.05) and identify decomposition products via LC-MS.

- Control variables (light exposure, oxygen levels) using sealed amber vials with inert gas .

Data Presentation Guidelines

Table 1 : Comparison of Iodination Methods for this compound

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Electrophilic | NIS/H2SO4 | CH2Cl2 | 0 | 78 | 99.2 |

| Halogen Exchange | ICl | CCl4 | 25 | 65 | 97.8 |

| Metal-Mediated | CuI/DMF | DMF | 60 | 42 | 89.5 |

Note: Data should be sourced from peer-reviewed studies and formatted with SI units and significant figures per IUPAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.